
Ethyl 10-(methanesulfonyl)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 10-(methanesulfonyl)decanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a long carbon chain with a methanesulfonyl group, making it unique in its structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of ethyl 10-(methanesulfonyl)decanoate typically involves the esterification of decanoic acid with ethanol in the presence of a catalyst. One common method includes the use of methanesulfonic acid as a catalyst, which is known for its strong acidity and stability . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of solid acid catalysts like Amberlyst 15 can enhance the reaction rate and allow for multiple reuses of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 10-(methanesulfonyl)decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include decanoic acid, decanol, and various substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 10-(methanesulfonyl)decanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of ethyl 10-(methanesulfonyl)decanoate involves its interaction with molecular targets through its ester and methanesulfonyl groups. These functional groups can undergo hydrolysis, releasing active intermediates that interact with cellular components. The methanesulfonyl group, in particular, can act as an alkylating agent, modifying nucleophilic sites within cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester with a shorter carbon chain and different functional groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Uniqueness
Ethyl 10-(methanesulfonyl)decanoate is unique due to its long carbon chain and the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other esters may not be suitable .
Propriétés
Numéro CAS |
54863-63-7 |
|---|---|
Formule moléculaire |
C13H26O4S |
Poids moléculaire |
278.41 g/mol |
Nom IUPAC |
ethyl 10-methylsulfonyldecanoate |
InChI |
InChI=1S/C13H26O4S/c1-3-17-13(14)11-9-7-5-4-6-8-10-12-18(2,15)16/h3-12H2,1-2H3 |
Clé InChI |
AGTQKSSXNYLQIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCCCCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



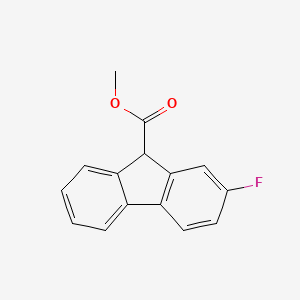
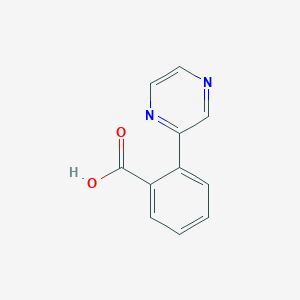
![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
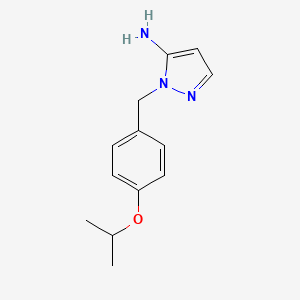
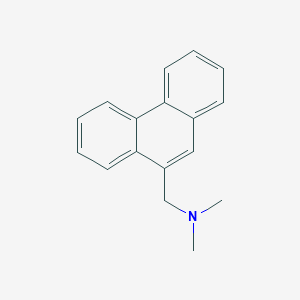
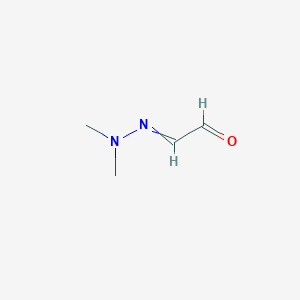
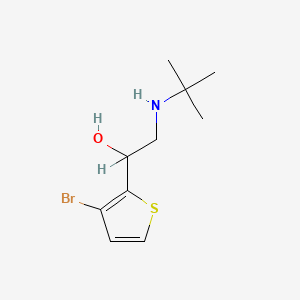
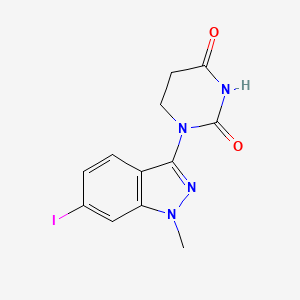
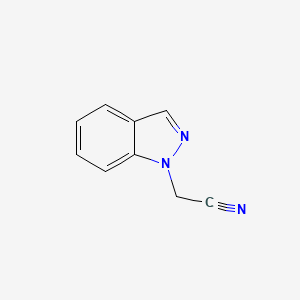

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

